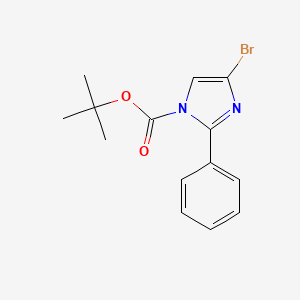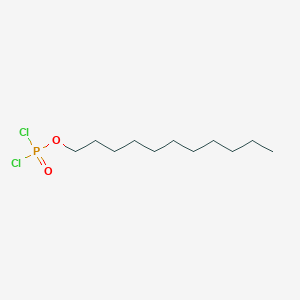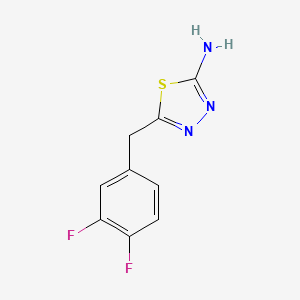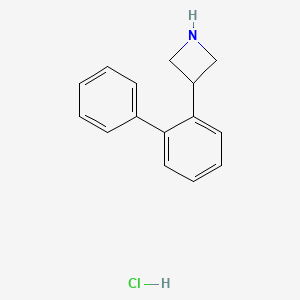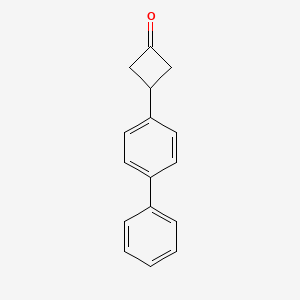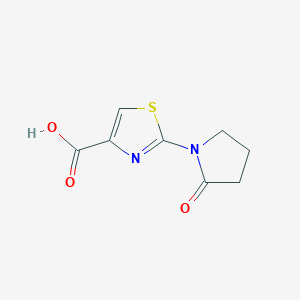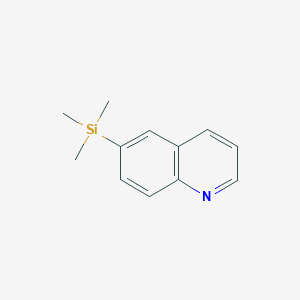
6-(Trimethylsilyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Trimethylsilyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trimethylsilyl group at the 6-position of the quinoline ring enhances its chemical properties, making it a valuable compound in various fields of research and industry. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal, synthetic organic, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses α,β-unsaturated aldehydes as starting materials . The reaction conditions often involve the use of catalytic systems to facilitate the formation of the quinoline ring. For instance, montmorillonite K-10 can be used as a catalyst under solvent-free conditions, aligning with green chemistry principles .
Another method involves the transition-metal catalyzed synthesis, which has gained popularity due to its efficiency and versatility. Transition metals such as palladium and copper are commonly used in these reactions to form the quinoline scaffold .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic systems. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Trimethylsilyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinolines, and various substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-(Trimethylsilyl)quinoline has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(Trimethylsilyl)quinoline and its derivatives involves interactions with various molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), which are involved in neurodegenerative diseases . Additionally, they can interact with bacterial topoisomerases, leading to the fragmentation of bacterial DNA and exhibiting antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline scaffold.
Ciprofloxacin: An antibiotic that contains a quinoline core.
Uniqueness
6-(Trimethylsilyl)quinoline is unique due to the presence of the trimethylsilyl group, which enhances its chemical stability and reactivity. This modification allows for more diverse chemical transformations and applications compared to its parent compound, quinoline .
Eigenschaften
Molekularformel |
C12H15NSi |
|---|---|
Molekulargewicht |
201.34 g/mol |
IUPAC-Name |
trimethyl(quinolin-6-yl)silane |
InChI |
InChI=1S/C12H15NSi/c1-14(2,3)11-6-7-12-10(9-11)5-4-8-13-12/h4-9H,1-3H3 |
InChI-Schlüssel |
GEHSKJGMLIUVLW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)N=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


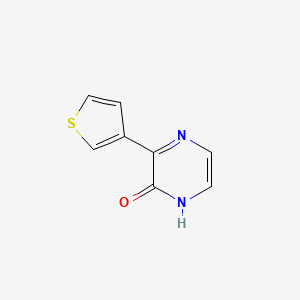
![N-[6-[[1-Methyl-2-[[4-(trifluoromethyl)phenyl]amino]-5-benzimidazolyl]oxy]-4-pyrimidinyl]cyclopropanecarboxamide](/img/structure/B13699543.png)
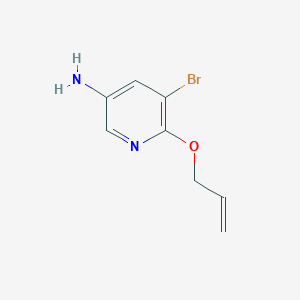
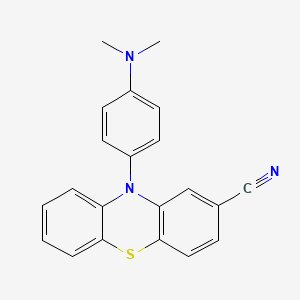
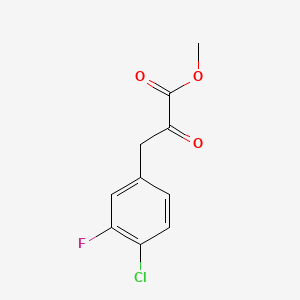
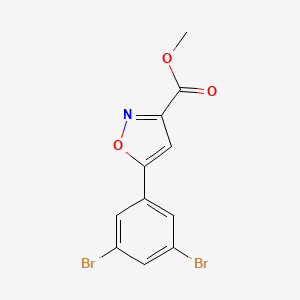
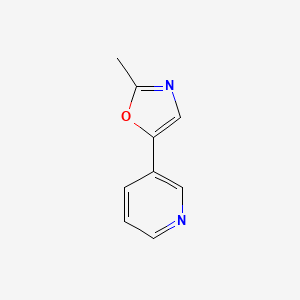
![tert-Butyl (4-(hydroxymethyl)-[3,4'-bipyridin]-6-yl)carbamate](/img/structure/B13699591.png)
